molecular formula C11H10O4 B14686550 2H-1-Benzopyran-2-one, 3,7-dimethoxy- CAS No. 29076-68-4

2H-1-Benzopyran-2-one, 3,7-dimethoxy-

Cat. No.: B14686550
CAS No.: 29076-68-4
M. Wt: 206.19 g/mol
InChI Key: IAFJNCMUCQDWCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- typically involves the methoxylation of coumarin derivatives. One common method is the methylation of 7-hydroxycoumarin using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydrocoumarins.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,7-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and cardiovascular diseases.

    Industry: Utilized in the production of fragrances, flavorings, and as a fluorescent dye in various applications.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cardiovascular pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 3,7-dimethoxy- can be compared with other coumarin derivatives such as:

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Known for its potent antioxidant properties.

    2H-1-Benzopyran-2-one, 7-methoxy-: Commonly used in the synthesis of pharmaceuticals and as a fluorescent probe.

    2H-1-Benzopyran-2-one, 7,8-dimethoxy-: Studied for its potential anticancer activities.

The uniqueness of 2H-1-Benzopyran-2-one, 3,7-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

29076-68-4

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(14-2)11(12)15-9(7)6-8/h3-6H,1-2H3

InChI Key

IAFJNCMUCQDWCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)OC

Origin of Product

United States

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